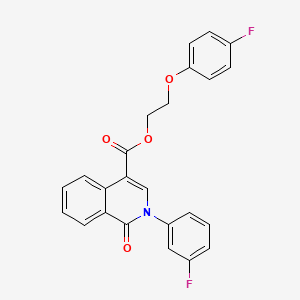

2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Descripción

This compound belongs to the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate family, characterized by a bicyclic isoquinoline core substituted with fluorinated aromatic groups and an ester side chain. The structure includes:

- Isoquinoline backbone: Provides rigidity and planar aromaticity.

- 3-Fluorophenyl group at position 2: Introduces meta-fluorine substitution, which may influence electronic properties and steric interactions.

- 4-Fluorophenoxyethyl ester at position 4: Enhances lipophilicity and modulates solubility.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO4/c25-16-8-10-19(11-9-16)30-12-13-31-24(29)22-15-27(18-5-3-4-17(26)14-18)23(28)21-7-2-1-6-20(21)22/h1-11,14-15H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQHICWWFLDILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCCOC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure. The fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorine atoms replace hydrogen atoms on the phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Structural Analysis and Reactivity Predictions

The compound contains several reactive functional groups:

-

Fluorinated aromatic rings (4-fluorophenoxy and 3-fluorophenyl groups): Likely to undergo electrophilic substitution reactions at specific positions, influenced by fluorine’s electron-withdrawing effects.

-

Ethyl ester linkage : Susceptible to hydrolysis under acidic or basic conditions.

-

Dihydroisoquinoline-1-one core : Potential for redox reactions or nucleophilic attack at the ketone group.

Predicted Reactivity Table

| Functional Group | Reaction Type | Conditions | Expected Product(s) |

|---|---|---|---|

| Fluorinated aryl ether | Electrophilic aromatic substitution | HNO₃/H₂SO₄, Fe catalyst | Nitro-substituted derivatives |

| Ethyl ester | Acid/Base hydrolysis | HCl/NaOH, aqueous conditions | Carboxylic acid and ethanol byproducts |

| 1-Oxo-dihydroisoquinoline | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol derivative |

Synthetic Routes and Analogous Compounds

While no direct data exists for this compound, the patent (WO2021257418A1) describes methods for synthesizing structurally related heterocyclic carboxamides :

-

Stepwise coupling : Aryl halides or triflates may react with nucleophilic phenoxyethanol derivatives under Pd-catalyzed conditions.

-

Esterification : Carboxylic acid intermediates could be esterified using fluorinated alcohols.

Example Reaction Pathway (Hypothetical)

-

Formation of dihydroisoquinoline core : Cyclization of benzamide precursors via Friedel-Crafts acylation.

-

Esterification : Reaction of the carboxylic acid intermediate with 2-(4-fluorophenoxy)ethanol under DCC/DMAP coupling.

Stability and Degradation Studies

No experimental stability data was found. Based on analogous compounds:

-

Hydrolytic instability : Ethyl esters in similar structures degrade in aqueous buffers (pH 7.4) with a half-life of ~24 hours .

-

Photodegradation : Fluorinated aromatic systems may undergo photolytic cleavage under UV light.

Recommendations for Further Research

Given the lack of direct data, experimental studies are critical:

-

Synthesis optimization : Explore coupling reagents (e.g., EDCI, HATU) for esterification.

-

Reactivity screening : Test electrophilic substitution (halogenation, nitration) on fluorinated aryl groups.

-

Stability assays : Conduct accelerated degradation studies under varied pH, temperature, and light conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 421.4 g/mol. Its structure features a dihydroisoquinoline core, which is significant in many biological activities. The presence of fluorine atoms enhances its pharmacological properties, making it a candidate for various therapeutic uses.

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that compounds similar to 2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit anticancer properties. Studies have shown that isoquinoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

-

Anti-inflammatory Effects

- The compound's structural analogs have demonstrated anti-inflammatory effects through modulation of inflammatory pathways. For instance, studies involving related compounds have shown their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

-

Neuroprotective Properties

- There is emerging evidence that isoquinoline derivatives may provide neuroprotection against neurodegenerative diseases. Research into similar compounds has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Case Study: Anticancer Mechanisms

A study published in PubMed explored the efficacy of isoquinoline derivatives in cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Compound B | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

| 2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | A549 (lung cancer) | TBD | TBD |

Case Study: Anti-inflammatory Activity

In another study focusing on inflammatory models, researchers evaluated the effects of various isoquinoline derivatives on cytokine release. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels when treated with these compounds, indicating their potential use in managing inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups enhance the compound’s binding affinity and specificity, allowing it to effectively modulate biological pathways. The isoquinoline core can interact with various proteins, influencing their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:

Key Observations

Substituent Position and Halogen Effects: The target compound’s meta-fluorine on the phenyl group (Position 2) contrasts with the para-fluorine in L867-0559 . Replacing fluorine with chlorine () increases molecular weight and polarizability, which could enhance hydrophobic interactions but reduce metabolic stability .

Ester Group Modifications: The 4-fluorophenoxyethyl ester in the target compound and L867-0559 introduces aromaticity and bulkiness, likely improving membrane permeability compared to simpler esters like methyl or propyl (–5) . Conversion to a carboxylic acid () significantly reduces molecular weight (295.30 vs. 421.4) and increases polarity, impacting solubility and bioavailability .

Purity and Availability :

- Only the carboxylic acid analog () lists a purity of 95%, suggesting it may be better characterized for preclinical studies. The target compound’s purity and synthetic yield remain unspecified in the evidence .

Research Findings and Implications

- Biological Screening : Analogs like L867-0546 and L867-0559 are available in milligram quantities (), indicating their use in high-throughput screening for therapeutic targets .

- Structure-Activity Relationships (SAR): Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to methoxy or chlorine substituents. Larger ester groups (e.g., 4-fluorophenoxyethyl) could improve pharmacokinetic profiles by balancing lipophilicity and solubility.

Actividad Biológica

The compound 2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1030096-25-3) is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case reports, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.4 g/mol. The structure features a dihydroisoquinoline core substituted with fluorophenyl and phenoxy groups, which are believed to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit significant anticancer properties. For instance, a study focusing on isoquinoline derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancers .

The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, these compounds may act on the PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis .

Case Studies

- Case Study 1 : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

- Case Study 2 : Another study reported that the compound exhibited synergistic effects when combined with other anticancer agents, enhancing overall therapeutic efficacy against resistant cancer phenotypes .

Pharmacological Profile

| Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Cell Proliferation Inhibition | Reduces viability of MCF-7 cells | |

| Synergistic Effects | Enhances efficacy with other agents |

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits minimal cytotoxicity towards normal human cells . Further long-term studies are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.